Ethylenebis(diphenylphosphine)

Catalog No.
S580324
CAS No.
1663-45-2
M.F
C26H24P2
M. Wt
398.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylenebis(diphenylphosphine)

CAS Number

1663-45-2

Product Name

Ethylenebis(diphenylphosphine)

IUPAC Name

2-diphenylphosphanylethyl(diphenyl)phosphane

Molecular Formula

C26H24P2

Molecular Weight

398.4 g/mol

InChI

InChI=1S/C26H24P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2

InChI Key

QFMZQPDHXULLKC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Synonyms

bis(diphenylphosphine)ethane, bis(diphenylphosphino)ethane, DPPE cpd

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Catalysis

EBdph plays a crucial role in the development of homogeneous catalysts, which are single molecules that accelerate chemical reactions. Its ability to form strong and selective bonds with various metals makes it a valuable ligand for designing catalysts for various reactions, including:

  • Hydroformylation: EBdph-based catalysts are used in the hydroformylation process, which converts alkenes into aldehydes with high efficiency and regioselectivity .
  • Hydrogenation: EBdph-ligated catalysts are effective in hydrogenation reactions, which involve the addition of hydrogen atoms to unsaturated molecules. These catalysts find applications in the production of various fine chemicals and pharmaceuticals .
  • Hydrosilylation: EBdph can be used to design catalysts for hydrosilylation reactions, which involve the addition of silicon-hydrogen bonds (Si-H) across double bonds. This reaction is crucial for the synthesis of various organosilicon compounds with diverse applications .

Material Science

EBdph finds applications in material science research due to its ability to influence the properties of various materials. For example, EBdph-based ligands can be used to:

  • Synthesize new functional materials: EBdph can be employed in the synthesis of novel materials with desired properties, such as photoluminescence or electrical conductivity .
  • Modify existing materials: EBdph-ligated metal complexes can be used to modify the surface properties of existing materials, such as improving their adhesion or corrosion resistance .

Medicinal Chemistry

The ability of EBdph to bind with various metals makes it a potential candidate for developing new therapeutic agents. Research is ongoing to explore the applications of EBdph-based metal complexes in:

  • Cancer treatment: EBdph-ligated metal complexes are being investigated for their potential anti-tumor activity and ability to target specific cancer cells .
  • Antimicrobial activity: EBdph-metal complexes are also being explored for their potential antimicrobial properties against various bacteria and fungi .

Ethylenebis(diphenylphosphine), also known as 1,2-bis(diphenylphosphino)ethane (dppe) or Diphos, is a widely used organophosphorus compound with the formula (C6H5)2PCH2CH2P(C6H5)2 (Ph = phenyl) []. It is a colorless, air-stable solid that finds significant application in scientific research as a bidentate ligand in coordination chemistry [, ]. Bidentate ligands can bind to a central metal atom through two donor atoms, forming stable and versatile complexes.


Molecular Structure Analysis

The key feature of dppe's structure is the presence of two phenyl (C6H5) groups bonded to each phosphorus atom (P). These phenyl groups contribute electron density to the phosphorus atoms, making them good electron donors. The two phosphorus atoms are connected by a central ethylene (CH2CH2) chain. The lone pairs on the phosphorus atoms can interact with a metal center, forming a stable coordination complex [, ].


Chemical Reactions Analysis

Synthesis:

dppe can be synthesized by the reaction of lithium diphenylphosphide (LiPh2P) with 1,2-dibromoethane (BrCH2CH2Br) [].

2 LiPh2P + BrCH2CH2Br → (C6H5)2PCH2CH2P(C6H5)2 + 2 LiBr

Applications in Catalysis:

dppe is a versatile ligand used in various metal-catalyzed reactions. Some prominent examples include [, ]:

  • Buchwald-Hartwig cross-coupling: This reaction forms carbon-carbon bonds between aryl/vinyl halides and alkyl/aryl nucleophiles [].
  • Suzuki-Miyaura coupling: This reaction constructs carbon-carbon bonds between aryl/vinyl boronic acids and alkyl/aryl halides [].
  • Negishi coupling: This reaction forms carbon-carbon bonds between organozinc compounds and alkyl/aryl halides [].

Physical and Chemical Properties

  • Melting point: 131-133 °C []
  • Boiling point: Decomposes above 300 °C []
  • Solubility: Soluble in common organic solvents like dichloromethane, chloroform, and benzene []
  • Stability: Air-stable solid []

XLogP3

5.9

UNII

KL33QE52I4

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (30%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (40%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1663-45-2

Wikipedia

1,2-bis(diphenylphosphino)ethane

General Manufacturing Information

Phosphine, 1,1'-(1,2-ethanediyl)bis[1,1-diphenyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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